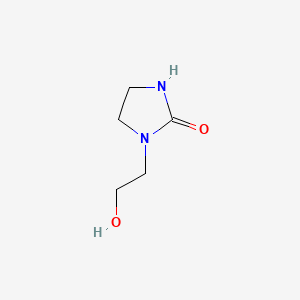

1-(2-Hydroxyethyl)-2-imidazolidinone

Description

Properties

IUPAC Name |

1-(2-hydroxyethyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c8-4-3-7-2-1-6-5(7)9/h8H,1-4H2,(H,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBAIZGPCSAAFSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0029260 | |

| Record name | Hydroxyethyl imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid | |

| Record name | 2-Imidazolidinone, 1-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3699-54-5 | |

| Record name | 1-(2-Hydroxyethyl)-2-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3699-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyethyl imidazolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003699545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Hydroxyethyl)-2-imidazolidinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Imidazolidinone, 1-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydroxyethyl imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-hydroxyethyl)imidazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYETHYL IMIDAZOLIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0K8F6P8IF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(2-Hydroxyethyl)-2-imidazolidinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Hydroxyethyl)-2-imidazolidinone, also known as hydroxyethylethyleneurea, is a heterocyclic organic compound with the CAS number 3699-54-5.[1][2][3] It is characterized by a five-membered imidazolidinone ring substituted with a hydroxyethyl (B10761427) group.[2] This structure, featuring both a hydroxyl group and a cyclic urea (B33335), imparts unique properties that make it a versatile molecule in various scientific and industrial applications.[2][4] It is utilized as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals, a formulation component in personal care products, and a stabilizer in coatings and adhesives.[2][4][5] Notably, it has been investigated as a dual inhibitor of heparanase and matrix metalloproteinase-9 (MMP-9), showing potential in improving epidermal barrier function.[6][7]

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid or a low-melting solid, depending on purity and temperature.[2] It is highly soluble in water and various organic solvents.[1][2] The presence of the hydroxyethyl group and the urea moiety allows for significant hydrogen bonding, which influences its physical properties like a high boiling point and water solubility.[2][7]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀N₂O₂ | [1][3] |

| Molecular Weight | 130.15 g/mol | [1][8][9] |

| Appearance | Off-white powder or colorless to pale yellow liquid | [2][5] |

| Melting Point | 46-49 °C | [1][10] |

| Boiling Point | 185 °C at 3.5 mmHg (4.7 mbar) | [1][3][10] |

| Density | 1.19 g/mL at 25 °C | [1][9][10][11] |

| Water Solubility | 982 g/L at 20 °C | [1] |

| Refractive Index (n20/D) | 1.466 | [9][10][11] |

| Flash Point | 185 °C at 3.5 mmHg | [1][10] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Key Spectroscopic Identifiers

| Spectroscopic Data | Identifier | Source(s) |

| SMILES String | OCCN1CCNC1=O | [9][11] |

| InChI | 1S/C5H10N2O2/c8-4-3-7-2-1-6-5(7)9/h8H,1-4H2,(H,6,9) | [3][9][11] |

| InChIKey | HBAIZGPCSAAFSU-UHFFFAOYSA-N | [3][9][11] |

| CAS Registry Number | 3699-54-5 | [1][3][8] |

The NIST WebBook provides gas-phase Infrared (IR) and mass spectrometry data for this compound, which are essential for its structural confirmation.[3][12][13]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several catalytic routes. One notable method involves the reaction of 2-[(2-aminoethyl)amino]ethan-1-ol with supercritical CO₂ at 250 °C using a γ-Al₂O₃ catalyst.[14][15]

Experimental Protocol: Catalytic Synthesis from 2-[(2-aminoethyl)amino]ethan-1-ol

This protocol is a generalized representation based on cited literature and should be adapted and optimized for specific laboratory conditions.

-

Reactor Preparation: A high-pressure stainless-steel batch reactor is charged with 2-[(2-aminoethyl)amino]ethan-1-ol and a catalytic amount of γ-Al₂O₃.

-

Sealing and Purging: The reactor is sealed and purged with an inert gas (e.g., argon or nitrogen) to remove air.

-

Pressurization and Heating: The reactor is pressurized with carbon dioxide to the desired level for supercritical conditions and heated to 250 °C with constant stirring.

-

Reaction: The reaction mixture is maintained at the set temperature and pressure for a specified duration to allow for the cyclization reaction to proceed.

-

Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the excess CO₂ is carefully vented.

-

Product Isolation: The crude product is collected from the reactor. The catalyst is separated by filtration.

-

Purification: The resulting liquid is purified, typically by vacuum distillation or column chromatography, to isolate pure this compound.

-

Characterization: The final product is characterized using analytical techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Below is a conceptual workflow for the synthesis and purification of this compound.

Caption: Conceptual workflow for the synthesis and purification of the target compound.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis.[4] Its bifunctional nature (hydroxyl and urea groups) allows for a range of chemical modifications.

-

Pharmaceutical Synthesis: It is used as a reagent for synthesizing HIV-1 integrase inhibitors and as a reactant for creating MDM2-p53 protein-protein interaction inhibitors.[8][11]

-

Dermatology and Cosmetics: Research has shown that it acts as an inhibitor of heparanase and MMP-9, enzymes involved in the degradation of the extracellular matrix.[6][7] This activity suggests its potential for protecting the skin's basement membrane from damage, particularly from UVB exposure, and for improving the skin's barrier function.[6] It is also used as a humectant and conditioning agent in personal care products.[5]

-

Industrial Applications: It is found in water-based coatings, adhesives, and inks where it acts as a high-boiling solvent and stabilizer.[5] It has also been identified as a degradation product of monoethanolamine (MEA) in industrial CO₂ capture processes.[11][16]

Safety and Handling

While comprehensive toxicological properties have not been thoroughly investigated, available safety data sheets (SDS) provide guidance for handling.[17][18]

-

Hazards: It is classified as irritating to the eyes, respiratory system, and skin.[1] It may cause skin sensitization.[17]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, chemical-resistant gloves, and a lab coat, should be worn.[17][18] In case of dust formation, appropriate respiratory protection is recommended.[17][18]

-

Storage: The compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[18][19][20]

-

First Aid: In case of contact, wash the affected skin with soap and water.[17][18] For eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[17][18] If inhaled, move the person to fresh air.[18] If swallowed, rinse the mouth with water and seek medical attention.[17][18]

-

Transport: The substance is generally considered non-hazardous for transport.[17][19]

References

- 1. chembk.com [chembk.com]

- 2. CAS 3699-54-5: this compound [cymitquimica.com]

- 3. This compound [webbook.nist.gov]

- 4. nbinno.com [nbinno.com]

- 5. This compound [myskinrecipes.com]

- 6. This compound, a heparanase and matrix metalloproteinase inhibitor, improves epidermal basement membrane structure and epidermal barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buy this compound | 3699-54-5 [smolecule.com]

- 8. scbt.com [scbt.com]

- 9. 1-(2-羟乙基)-2-咪唑啉酮 溶液 75% in H2O | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound CAS#: 3699-54-5 [m.chemicalbook.com]

- 11. 1-(2-ヒドロキシエチル)-2-イミダゾリジノン 溶液 75% in H2O | Sigma-Aldrich [sigmaaldrich.com]

- 12. This compound [webbook.nist.gov]

- 13. This compound [webbook.nist.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. This compound | 3699-54-5 [chemicalbook.com]

- 17. angenechemical.com [angenechemical.com]

- 18. capotchem.cn [capotchem.cn]

- 19. guidechem.com [guidechem.com]

- 20. asset.conrad.com [asset.conrad.com]

An In-depth Technical Guide to 1-(2-Hydroxyethyl)-2-imidazolidinone (CAS 3699-54-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Hydroxyethyl)-2-imidazolidinone, CAS number 3699-54-5, is a heterocyclic organic compound with emerging significance in both industrial and therapeutic applications. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical characterization, and, most notably, its biological activity as a dual inhibitor of heparanase and matrix metalloproteinase-9 (MMP-9). This inhibitory action underscores its potential in drug development, particularly in dermatology and oncology, for preserving the integrity of the extracellular matrix and basement membrane. This document consolidates available data, presents detailed experimental protocols, and visualizes key pathways to serve as a foundational resource for researchers and developers in the pharmaceutical and life sciences.

Chemical and Physical Properties

This compound is a stable, hygroscopic solid at room temperature. Its chemical structure features a five-membered imidazolidinone ring with a hydroxyethyl (B10761427) substituent on one of the nitrogen atoms. This structure imparts both hydrophilic and polar characteristics to the molecule.

| Property | Value | Reference |

| CAS Number | 3699-54-5 | |

| Molecular Formula | C₅H₁₀N₂O₂ | |

| Molecular Weight | 130.15 g/mol | |

| Appearance | Off-white powder | |

| Melting Point | 46-49 °C | |

| Boiling Point | 185 °C at 3.5 mmHg | |

| Density | 1.19 g/cm³ at 25 °C | |

| Solubility | Soluble in water | |

| SMILES | OCCN1CCNC1=O | |

| InChI | InChI=1S/C5H10N2O2/c8-4-3-7-2-1-6-5(7)9/h8H,1-4H2,(H,6,9) |

Synthesis

General Synthesis Workflow

The synthesis can be conceptualized as a two-step process: formation of a urea (B33335) or thiourea (B124793) intermediate followed by intramolecular cyclization.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol (Adapted from Thione Synthesis)

This protocol is adapted from the synthesis of 1-(2-hydroxyethyl)imidazolidine-2-thione and is expected to yield the desired product with the use of a suitable carbonylating agent in place of carbon disulfide.

Materials:

-

N-(2-hydroxyethyl)ethylenediamine

-

Urea (as a non-hazardous carbonyl source)

-

A suitable solvent (e.g., water, ethanol)

-

Acid or base catalyst (optional, for optimization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-(2-hydroxyethyl)ethylenediamine and a molar equivalent of urea in the chosen solvent.

-

Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Purification: The solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica (B1680970) gel.

Analytical Data

NMR Spectroscopy

While a complete, assigned spectrum for this compound is not publicly available, data from its thione analog, 1-(2-hydroxyethyl)imidazolidine-2-thione, provides valuable insight into the expected chemical shifts. The primary difference will be in the chemical shift of the carbonyl carbon (C=O) versus the thiocarbonyl carbon (C=S).

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₂- (imidazolidinone ring) | ~3.3 - 3.6 | m |

| -CH₂- (imidazolidinone ring) | ~3.3 - 3.6 | m |

| -N-CH₂- (ethyl chain) | ~3.2 - 3.5 | t |

| -CH₂-OH (ethyl chain) | ~3.6 - 3.8 | t |

| -OH | Variable | br s |

| -NH- | Variable | br s |

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~160 - 170 |

| -CH₂- (imidazolidinone ring) | ~40 - 50 |

| -CH₂- (imidazolidinone ring) | ~40 - 50 |

| -N-CH₂- (ethyl chain) | ~45 - 55 |

| -CH₂-OH (ethyl chain) | ~58 - 65 |

IR Spectroscopy

The infrared spectrum of this compound will show characteristic peaks corresponding to its functional groups.

Table 4: IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~3400 (broad) | O-H stretch | Hydroxyl |

| ~3300 (broad) | N-H stretch | Amine |

| ~2940, 2880 | C-H stretch | Alkane |

| ~1680 (strong) | C=O stretch | Amide (urea) |

| ~1480 | C-N stretch | Amine |

| ~1050 | C-O stretch | Alcohol |

Biological Activity: Dual Inhibition of Heparanase and MMP-9

The most significant biological activity identified for this compound is its ability to inhibit both heparanase and matrix metalloproteinase-9 (MMP-9). These enzymes play critical roles in the degradation of the extracellular matrix (ECM) and the basement membrane (BM), processes that are integral to cancer metastasis, inflammation, and skin aging.

Mechanism of Action

Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate (B86663) chains of heparan sulfate proteoglycans (HSPGs), major components of the ECM and BM. MMP-9 is a zinc-dependent endopeptidase that degrades various ECM components, including type IV collagen, a primary constituent of the basement membrane.

By inhibiting these two enzymes, this compound helps to preserve the structural integrity of the ECM and BM. This can have

An In-Depth Technical Guide to 1-(2-Hydroxyethyl)-2-imidazolidinone: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of 1-(2-Hydroxyethyl)-2-imidazolidinone, a heterocyclic compound with applications in various industrial and pharmaceutical fields. This document details its chemical and physical properties and explores key synthesis methodologies, complete with experimental protocols and quantitative data.

Chemical Structure and Properties

This compound, also known as hydroxyethylethyleneurea, is a cyclic urea (B33335) derivative. Its structure features a five-membered imidazolidinone ring substituted with a 2-hydroxyethyl group on one of the nitrogen atoms.

Chemical Structure:

Key Identifiers and Properties:

| Property | Value | Reference |

| IUPAC Name | 1-(2-hydroxyethyl)imidazolidin-2-one | [1] |

| CAS Number | 3699-54-5 | [1] |

| Molecular Formula | C5H10N2O2 | [1][2] |

| Molecular Weight | 130.15 g/mol | [1][2] |

| Appearance | Off-white to dark yellow solid; also available as a liquid solution | [3] |

| Melting Point | 46-49°C | [4] |

| Boiling Point | 185°C at 3.5 mmHg | [4] |

| Density | 1.19 g/mL at 25°C | |

| Solubility | Soluble in water | |

| SMILES | C1CN(C(=O)N1)CCO | [1] |

| InChI | InChI=1S/C5H10N2O2/c8-4-3-7-2-1-6-5(7)9/h8H,1-4H2,(H,6,9) | [1] |

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported in the literature. The primary methods involve the reaction of primary amines with carbon dioxide or its derivatives. This section details three key synthesis methodologies.

Synthesis from Monoethanolamine and Carbon Dioxide

This method, detailed in European Patent EP0496168A1, involves the reaction of monoethanolamine (MEA) with carbon dioxide in the presence of a base catalyst at elevated temperature and pressure.[5][6]

Reaction Scheme:

Experimental Protocol:

A 70 ml Parr autoclave reactor equipped with a magnetic stirrer is charged with approximately 4g (65 mmol) of monoethanolamine (99% purity) and a catalytic amount of potassium carbonate (as a 50% aqueous solution). The reactor is then pressurized with carbon dioxide and heated. The reaction proceeds at temperatures ranging from 160°C to 200°C, with optimal results observed around 180°C. The total pressure is maintained between 20 and 100 barg. The reaction is carried out for several hours. After cooling and depressurization, the product can be purified by methods such as recrystallization or vacuum distillation.[5][6]

Quantitative Data:

| Parameter | Value | Reference |

| Reactants | Monoethanolamine, Carbon Dioxide | [5][6] |

| Catalyst | Potassium Carbonate | [5][6] |

| Temperature | 180°C | [5][6] |

| Pressure | 20-100 barg | [5][6] |

| Conversion of MEA | High | [5] |

| Product Selectivity | High | [5] |

Synthesis from N-(2-hydroxyethyl)ethylene diamine and Carbon Dioxide

This synthesis route is described in US Patent 2,812,333 and involves the reaction of N-(2-hydroxyethyl)ethylene diamine with carbon dioxide under heat and pressure.[5]

Reaction Scheme:

Experimental Protocol:

A 20% aqueous solution of N-(2-hydroxyethyl)ethylene diamine, in the form of its carbonate salt, is heated in a sealed autoclave. The reaction is carried out at a temperature of 175°C and a pressure of 32.4 barg (470 psig) for 5 hours.[5] The resulting product is 1-(2-hydroxyethyl)imidazolidin-2-one.

Quantitative Data:

| Parameter | Value | Reference |

| Reactants | N-(2-hydroxyethyl)ethylene diamine, Carbon Dioxide | [5] |

| Temperature | 175°C | [5] |

| Pressure | 32.4 barg (470 psig) | [5] |

| Reaction Time | 5 hours | [5] |

Catalytic Synthesis from 2-[(2-aminoethyl)amino]ethan-1-ol in Supercritical Carbon Dioxide

A more recent and environmentally friendly approach involves the catalytic conversion of 2-[(2-aminoethyl)amino]ethan-1-ol using supercritical carbon dioxide (scCO2) as both a reactant and a solvent, with γ-Al2O3 as a catalyst.[7][8]

Reaction Scheme:

Experimental Protocol:

The reaction is carried out in a high-pressure reactor containing 2-[(2-aminoethyl)amino]ethan-1-ol and a γ-Al2O3 catalyst. The reactor is then filled with supercritical carbon dioxide. The reaction mixture is heated to 250°C. The supercritical CO2 acts as both a reactant and a solvent, facilitating the reaction and simplifying downstream processing.[7][8]

Quantitative Data:

| Parameter | Value | Reference |

| Reactant | 2-[(2-aminoethyl)amino]ethan-1-ol | [7][8] |

| Carbon Source | Supercritical Carbon Dioxide (scCO2) | [7][8] |

| Catalyst | γ-Al2O3 | [7][8] |

| Temperature | 250°C | [7][8] |

Synthesis Pathway Visualization

The following diagram illustrates the logical flow of the synthesis of this compound from different starting materials.

Conclusion

This technical guide has provided a detailed overview of the structure and synthesis of this compound. The presented synthesis methods offer various approaches for its preparation, ranging from traditional high-pressure reactions to more modern, catalytically driven processes in supercritical fluids. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and environmental considerations. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

- 1. Hydroxyethyl imidazolidinone | C5H10N2O2 | CID 77290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 3699-54-5 [chemicalbook.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound CAS#: 3699-54-5 [m.chemicalbook.com]

- 5. EP0496168A1 - Process for the production of N-(2-hydroxyethyl)-2-imidazolidinone - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of 1-(2-Hydroxyethyl)-2-imidazolidinone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(2-Hydroxyethyl)-2-imidazolidinone (HEI) is a small molecule that has demonstrated significant potential in improving skin barrier function and structure. Its core mechanism of action lies in the dual inhibition of two key extracellular matrix (ECM) degrading enzymes: heparanase and matrix metalloproteinase-9 (MMP-9). By inhibiting these enzymes, HEI protects critical components of the epidermal basement membrane, namely perlecan (B1176706) (a heparan sulfate (B86663) proteoglycan) and type IV collagen. This protective action helps to maintain the structural integrity of the dermal-epidermal junction (DEJ), leading to enhanced epidermal barrier function, improved skin hydration, and a reduction in transepidermal water loss (TEWL). This technical guide provides a comprehensive overview of the mechanism of action of HEI, including its effects on key signaling pathways, quantitative data on its inhibitory activity, and detailed experimental protocols for assessing its efficacy.

Introduction to this compound (HEI)

This compound is an organic compound belonging to the imidazolidinone family. While it has applications in various industrial processes, its biological activity as a dual enzyme inhibitor has garnered significant interest in the fields of dermatology and drug development.[1] Chronic exposure to environmental stressors, particularly ultraviolet (UV) radiation, can lead to the upregulation of enzymes that degrade the ECM, compromising the skin's structural integrity and barrier function.[2] HEI has been shown to counteract these damaging effects by specifically targeting heparanase and MMP-9.[2]

Core Mechanism of Action: Dual Inhibition of Heparanase and MMP-9

The primary mechanism through which HEI exerts its beneficial effects on the skin is by inhibiting the enzymatic activity of heparanase and MMP-9.[1][2] These enzymes play a crucial role in the degradation of the basement membrane, a specialized layer of the ECM that separates the epidermis from the dermis and is essential for maintaining skin structure and function.[3]

Inhibition of Heparanase

Heparanase is an endo-β-D-glucuronidase that specifically cleaves heparan sulfate (HS) chains from heparan sulfate proteoglycans (HSPGs), such as perlecan.[4] Perlecan is a major structural component of the basement membrane, contributing to its integrity and serving as a reservoir for various growth factors.[5][6] By inhibiting heparanase, HEI prevents the degradation of perlecan, thereby preserving the structural integrity of the basement membrane and regulating the bioavailability of HS-bound signaling molecules.[5]

Inhibition of Matrix Metalloproteinase-9 (MMP-9)

MMP-9, also known as gelatinase B, is a zinc-dependent endopeptidase that degrades various ECM components, with a particular affinity for type IV collagen.[7] Type IV collagen is the most abundant structural constituent of the basement membrane, forming a scaffold that provides tensile strength and support.[8][9] Inhibition of MMP-9 by HEI prevents the breakdown of this critical collagen network, further reinforcing the basement membrane and the dermal-epidermal junction.[2]

Signaling Pathways and Downstream Effects

The dual inhibition of heparanase and MMP-9 by HEI initiates a cascade of downstream events that ultimately lead to improved epidermal barrier function.

-

Preservation of Basement Membrane Integrity: By preventing the degradation of perlecan and type IV collagen, HEI maintains the structural and functional integrity of the basement membrane.[5][8] This is crucial for proper adhesion between the epidermis and dermis and for regulating the passage of molecules and cells.[3]

-

Modulation of Growth Factor Signaling: The heparan sulfate chains of perlecan sequester and modulate the activity of various growth factors, such as fibroblast growth factor 7 (FGF-7), which are essential for keratinocyte survival and differentiation.[5][6] By preserving perlecan, HEI helps to maintain a stable microenvironment that supports normal epidermal homeostasis.

-

Enhanced Epidermal Differentiation and Barrier Formation: A stable and intact basement membrane provides the necessary signals for keratinocytes to properly proliferate, differentiate, and form a competent epidermal barrier.[5] The preservation of the basement membrane by HEI contributes to the proper formation of the stratum corneum, the outermost layer of the skin responsible for its barrier function.

Below is a diagram illustrating the proposed signaling pathway of HEI's action.

Quantitative Data

While the seminal study by Suga et al. (2019) demonstrated the inhibitory activity of HEI on heparanase and MMP-9, specific IC50 values are not publicly available in the reviewed literature. The following table summarizes the known effects.

| Enzyme Target | Effect of HEI | Reference |

| Heparanase | Inhibition of enzymatic activity, leading to the preservation of heparan sulfate proteoglycans in the basement membrane. | [2] |

| Matrix Metalloproteinase-9 (MMP-9) | Inhibition of enzymatic activity, leading to the preservation of type IV collagen in the basement membrane. | [2] |

Experimental Protocols

The following are representative protocols for assessing the inhibitory activity of HEI on heparanase and MMP-9, based on standard methodologies in the field.

Heparanase Inhibition Assay (ELISA-based)

This protocol describes a common method for measuring heparanase activity and its inhibition.

Materials:

-

96-well microplate coated with heparan sulfate

-

Recombinant human heparanase

-

This compound (HEI) test solutions

-

Biotinylated anti-heparan sulfate antibody

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

TMB (3,3',5,5'-tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl, 2 mM CaCl₂, and 0.1% BSA)

Procedure:

-

Prepare serial dilutions of HEI in assay buffer.

-

Add HEI dilutions and controls (vehicle and no enzyme) to the wells of the heparan sulfate-coated microplate.

-

Add a fixed concentration of recombinant heparanase to all wells except the "no enzyme" control.

-

Incubate the plate at 37°C for 2-4 hours to allow the enzymatic reaction to occur.

-

Wash the plate three times with wash buffer to remove cleaved heparan sulfate fragments.

-

Add the biotinylated anti-heparan sulfate antibody to each well and incubate at room temperature for 1 hour.

-

Wash the plate three times with wash buffer.

-

Add streptavidin-HRP conjugate to each well and incubate at room temperature for 30 minutes.

-

Wash the plate three times with wash buffer.

-

Add TMB substrate and incubate in the dark until a blue color develops.

-

Add stop solution to quench the reaction.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of heparanase inhibition for each HEI concentration.

MMP-9 Inhibition Assay (Gelatin Zymography)

Gelatin zymography is a widely used technique to detect the activity of gelatinases like MMP-9.[7][10]

Materials:

-

Conditioned cell culture media or tissue extracts containing MMP-9

-

This compound (HEI) test solutions

-

Polyacrylamide gels containing gelatin (e.g., 10%)

-

Non-reducing sample buffer

-

Electrophoresis running buffer

-

Zymogram renaturation buffer (e.g., 2.5% Triton X-100 in water)

-

Zymogram development buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 200 mM NaCl, 5 mM CaCl₂, and 0.02% Brij-35)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution (e.g., 40% methanol, 10% acetic acid)

Procedure:

-

Treat cells or tissues with HEI at various concentrations.

-

Collect conditioned media or prepare tissue extracts.

-

Mix samples with non-reducing sample buffer. Do not heat the samples.

-

Load samples onto the gelatin-containing polyacrylamide gel.

-

Perform electrophoresis under non-denaturing conditions at 4°C.

-

After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturation buffer to remove SDS and allow the enzyme to renature.

-

Incubate the gel in zymogram development buffer overnight at 37°C.

-

Stain the gel with Coomassie Brilliant Blue staining solution for 1 hour.

-

Destain the gel until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMP-9.

-

Quantify the band intensity using densitometry software to determine the extent of MMP-9 inhibition.

Conclusion

This compound presents a promising therapeutic strategy for conditions characterized by a compromised skin barrier. Its targeted dual inhibition of heparanase and MMP-9 addresses a fundamental mechanism of ECM degradation, leading to the preservation of the basement membrane's structural and functional integrity. This, in turn, supports normal keratinocyte function and the formation of a robust epidermal barrier. Further research to elucidate the precise quantitative inhibitory constants (IC50) and to fully map the downstream signaling consequences will provide a more complete understanding of HEI's mechanism of action and facilitate its development for clinical applications. The experimental protocols outlined in this guide provide a framework for the continued investigation of HEI and other potential inhibitors of ECM-degrading enzymes.

References

- 1. Buy this compound | 3699-54-5 [smolecule.com]

- 2. This compound, a heparanase and matrix metalloproteinase inhibitor, improves epidermal basement membrane structure and epidermal barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Superficial Dermal Fibroblasts Enhance Basement Membrane and Epidermal Barrier Formation in Tissue-Engineered Skin: Implications for Treatment of Skin Basement Membrane Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Heparanase in Cancer: Inhibition by Synthetic, Chemically Modified, and Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting perlecan in human keratinocytes reveals novel roles for perlecan in epidermal formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diverse Cell Signaling Events Modulated by Perlecan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gelatin zymography protocol | Abcam [abcam.com]

- 8. The Epidermal Basement Membrane Is a Composite of Separate Laminin- or Collagen IV-containing Networks Connected by Aggregated Perlecan, but Not by Nidogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. docs.abcam.com [docs.abcam.com]

An In-depth Technical Guide to 1-(2-Hydroxyethyl)-2-imidazolidinone: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Hydroxyethyl)-2-imidazolidinone is a heterocyclic compound with emerging applications in the pharmaceutical and cosmetic industries. Notably, it has been identified as an inhibitor of heparanase and matrix metalloproteinase-9 (MMP-9), enzymes implicated in cancer metastasis and inflammatory processes.[1] Furthermore, its structural similarity to cyclic ureas suggests its potential utility as a versatile chemical intermediate. This technical guide provides a comprehensive overview of the solubility and stability of this compound, presenting key physico-chemical data, detailed experimental protocols for its characterization, and a visualization of its potential impact on relevant biological pathways.

Physico-Chemical Properties

This compound is a hygroscopic, off-white to dark yellow solid at room temperature.[2] It is commercially available, often as a 75% solution in water.

Table 1: Physico-Chemical Data of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C5H10N2O2 | [3] |

| Molecular Weight | 130.15 g/mol | [3] |

| CAS Number | 3699-54-5 | [3] |

| Melting Point | 46-49 °C | [2][3] |

| Boiling Point | 185 °C at 3.5 mmHg | [2][3] |

| Density | 1.19 g/mL at 25 °C | [2] |

| Water Solubility | 982 g/L at 20 °C | [2][3] |

| Solubility in Organic Solvents | Slightly soluble in DMSO and Methanol | [2][4] |

| Vapor Pressure | 0.001 Pa at 25 °C | [2] |

| LogP | -0.7 at 20 °C | [2] |

| pKa | 14.30 ± 0.20 (Predicted) | [2][4] |

Solubility Profile

The high water solubility of this compound is a key characteristic, primarily attributed to the presence of the hydroxyl group and the polar urea (B33335) moiety, which readily form hydrogen bonds with water molecules. Its solubility in common organic solvents is limited, a factor to consider in formulation and reaction chemistry.

Experimental Protocol for Determining Aqueous and Organic Solubility

This protocol outlines a standardized method for determining the equilibrium solubility of this compound in various solvents.

Objective: To quantify the solubility of this compound in water and a range of organic solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, isopropanol, acetonitrile, acetone, dichloromethane, ethyl acetate, toluene, hexane)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed container. The excess solid should be clearly visible.

-

Place the containers in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the samples to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the calibrated range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak areas.

-

Inject the diluted sample solutions and determine their concentrations from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from HPLC (g/L)) x (Dilution Factor)

-

Workflow for Solubility Determination

Caption: A stepwise process for determining the solubility of a compound.

Stability Profile

This compound is noted for its thermal stability. It has been identified as one of the most stable thermal degradation products of monoethanolamine (MEA) in carbon dioxide capture systems, indicating its resistance to high temperatures.[5] Like other cyclic ureas, its stability can be influenced by factors such as pH, light exposure, and the presence of oxidizing agents.

General Stability Considerations

-

Thermal Stability: While generally stable, prolonged exposure to very high temperatures, especially outside the context of MEA degradation, could lead to polymerization or decomposition.

-

Hydrolytic Stability: The imidazolidinone ring may be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening. The stability of urea and its derivatives is generally lowest at pH extremes and greatest in the pH range of 4-8.[6]

-

Photostability: Exposure to UV or high-intensity visible light could potentially lead to degradation. Photostability testing is crucial for formulations intended for topical or other applications where light exposure is possible.

-

Oxidative Stability: The presence of strong oxidizing agents could lead to degradation of the molecule.

Experimental Protocols for Stability Assessment

Objective: To evaluate the thermal stability of this compound and identify potential degradation products.

Materials:

-

This compound

-

Oven or heating block capable of maintaining a constant temperature

-

Sealed vials

-

HPLC or LC-MS system for analysis

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of this compound into several vials.

-

Samples can be tested as a solid or in a solution (e.g., water, buffer).

-

-

Forced Degradation:

-

Place the vials in an oven at elevated temperatures (e.g., 60°C, 80°C, 100°C).

-

Include a control sample stored at a lower, stable temperature (e.g., 5°C).

-

Withdraw samples at specified time points (e.g., 0, 24, 48, 72 hours).

-

-

Analysis:

-

Dissolve the solid samples in a suitable solvent or dilute the solution samples.

-

Analyze the samples by HPLC to quantify the remaining amount of this compound and to detect the formation of any degradation products. An LC-MS system can be used to identify the mass of the degradation products.

-

-

Data Interpretation:

-

Plot the percentage of remaining this compound against time for each temperature.

-

Determine the degradation rate constant and half-life at each temperature.

-

Objective: To assess the photostability of this compound according to ICH Q1B guidelines.

Materials:

-

This compound

-

Photostability chamber equipped with a light source conforming to ICH Q1B Option I or II (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).

-

Quartz cells or other transparent containers

-

Control samples protected from light (e.g., wrapped in aluminum foil)

-

HPLC system for analysis

Procedure:

-

Sample Preparation:

-

Prepare samples of this compound as a solid and/or in a solution.

-

Place the samples in the photostability chamber.

-

Prepare corresponding control samples and shield them from light.

-

-

Light Exposure:

-

Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

-

-

Analysis:

-

At the end of the exposure period, analyze both the exposed and control samples by HPLC.

-

Compare the chromatograms for any changes in the peak corresponding to this compound and for the appearance of new peaks, which would indicate degradation products.

-

Assess for any changes in physical properties (e.g., color, clarity of solution).

-

Workflow for Photostability Testing

Caption: A flowchart for conducting photostability studies.

Biological Activity and Signaling Pathways

This compound has been identified as an inhibitor of both heparanase and matrix metalloproteinase-9 (MMP-9).[1] These enzymes play crucial roles in tissue remodeling, inflammation, and cancer progression.

Heparanase Signaling Pathway

Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate (B86663) chains of heparan sulfate proteoglycans (HSPGs) on the cell surface and in the extracellular matrix (ECM).[7] This activity releases various growth factors and cytokines that are sequestered by HSPGs, leading to the activation of downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.[7][8]

Heparanase Signaling Pathway

Caption: Inhibition of heparanase by this compound.

MMP-9 Signaling Pathway

Matrix metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase that degrades components of the ECM, particularly type IV collagen, a major component of basement membranes.[9] The expression and activity of MMP-9 are regulated by various signaling pathways, including those activated by growth factors and pro-inflammatory cytokines.[10][11] By degrading the ECM, MMP-9 facilitates cell migration, invasion, and angiogenesis, processes that are critical for tumor metastasis.[9]

MMP-9 Signaling Pathway

Caption: Inhibition of MMP-9 by this compound.

Conclusion

This compound is a highly water-soluble and thermally stable compound. This technical guide provides a foundation for its further investigation and application by presenting its key physico-chemical properties, detailed protocols for assessing its solubility and stability, and an overview of its inhibitory effects on the heparanase and MMP-9 signaling pathways. The provided methodologies can be adapted to specific research and development needs, facilitating the comprehensive characterization of this promising molecule for pharmaceutical and other applications. Further research into its solubility in a broader range of pharmaceutically acceptable solvents and a more detailed investigation into its degradation kinetics under various conditions are warranted.

References

- 1. This compound, a heparanase and matrix metalloproteinase inhibitor, improves epidermal basement membrane structure and epidermal barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 1-(2-hydroxyethyl)imidazolidin-2-one [chembk.com]

- 4. This compound CAS#: 3699-54-5 [m.chemicalbook.com]

- 5. This compound 75 water 3699-54-5 [sigmaaldrich.com]

- 6. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Heparanase, cell signaling, and viral infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Heparanase, cell signaling, and viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cytokines and Signaling Pathways Regulating Matrix Metalloproteinase-9 (MMP-9) Expression in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 1-(2-Hydroxyethyl)-2-imidazolidinone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 1-(2-Hydroxyethyl)-2-imidazolidinone (CAS No. 3699-54-5). The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough understanding of its properties and associated hazards, although it is important to note that toxicological properties have not been fully investigated.[1][2]

Physicochemical and Hazard Information

This compound is a chemical compound used in laboratory settings for research and manufacturing.[1][2] While some sources do not classify it as a hazardous substance under OSHA's Hazard Communication Standard, others indicate potential for skin and eye irritation.[2][3][4] A risk assessment conducted under the Canadian Environmental Protection Act concluded that it is not expected to harm human health or the environment when used as intended.[5]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 3699-54-5 | [1][2] |

| Molecular Formula | C5H10N2O2 | [1][2] |

| Molecular Weight | 130.15 g/mol | [1][2] |

| Appearance | Liquid | |

| Density | 1.19 g/mL at 25 °C | |

| Refractive Index | n20/D 1.466 | |

| Flash Point | 265 °C / 509 °F | [6] |

Table 2: Hazard Identification

| Hazard Classification | Details | Source |

| Skin Sensitization | Category 1, 1A, 1B (May cause an allergic skin reaction) | [2] |

| Eye Irritation | Category 2A (Causes serious eye irritation) | [2][6] |

| Respiratory Irritation | May cause respiratory irritation upon inhalation | [1][2] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available in the reviewed safety data sheets. The consensus from multiple sources is that the chemical, physical, and toxicological properties have not been thoroughly investigated.[1][2] Researchers should proceed with caution and handle the substance as potentially hazardous in the absence of comprehensive data.

Handling and Storage

Proper handling and storage are crucial to minimize exposure and ensure safety in the laboratory.

Handling:

-

Use in a well-ventilated area and provide appropriate exhaust ventilation where dust may form.[1][2]

-

Do not get in eyes, on skin, or on clothing.[6]

-

Avoid ingestion and inhalation.[6]

-

Handle in accordance with good industrial hygiene and safety practices.[2][3] Wash hands before breaks and at the end of the workday.[2]

Storage:

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Source |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166, or goggles. A face shield may also be appropriate. | [1][2][3][4] |

| Skin Protection | Wear protective gloves and clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. Inspect gloves before use and use proper glove removal technique. | [1][2][3][4] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator should be worn. For high airborne contaminant concentrations, positive-pressure supplied air respirators may be required. | [1][3] |

First Aid Measures

In case of exposure, immediate and appropriate first aid should be administered. Always consult a physician and show them the safety data sheet.[1][2]

Table 4: First Aid Procedures

| Exposure Route | First Aid Measures | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician. | [1][2][3] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. | [1][2][3] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [1][2] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [1][2][3] |

Accidental Release and Disposal

Accidental Release:

-

Use personal protective equipment.[2]

-

Prevent further leakage or spillage if safe to do so.[3]

-

For spills, pick up and transfer to properly labeled containers for disposal.[3] Avoid creating dust.[1]

Disposal:

-

Disposal should be in accordance with applicable regional, national, and local laws and regulations.[3]

-

Do not reuse the container.[3]

-

Consider offering surplus and non-recyclable solutions to a licensed disposal company.[1]

Diagrams

The following diagram illustrates the logical workflow for the safe handling of this compound.

References

An In-depth Technical Guide to the Biological Activity of 1-(2-Hydroxyethyl)-2-imidazolidinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Hydroxyethyl)-2-imidazolidinone (HEI), a heterocyclic organic compound, has garnered interest for its biological activities, particularly in the realm of dermatology and potentially as a versatile chemical intermediate in pharmaceutical synthesis. This technical guide provides a comprehensive overview of the known biological activities of HEI, with a focus on its role as an inhibitor of key enzymes involved in skin barrier function. While quantitative data on its antimicrobial and antifungal properties are not extensively documented in publicly available literature, this guide furnishes detailed experimental protocols and conceptual frameworks for the evaluation of its bioactivity. The information is presented to support further research and development efforts in harnessing the therapeutic potential of this molecule.

Introduction

This compound (CAS 3699-54-5), also known as hydroxyethylethyleneurea, is a derivative of imidazolidinone, a five-membered heterocyclic urea.[1] Its chemical structure, featuring a hydroxyl group, imparts unique solubility and reactivity characteristics.[2] While HEI has applications as a chemical intermediate, in coatings, and as a corrosion inhibitor, its biological activities are of increasing interest to the scientific community.[1][3] This guide will delve into the documented biological effects of HEI, primarily its inhibitory action on heparanase and matrix metalloproteinase-9 (MMP-9), and the resulting implications for skin health.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 3699-54-5 | |

| Molecular Formula | C₅H₁₀N₂O₂ | [4] |

| Molecular Weight | 130.1451 g/mol | [4] |

| Appearance | Off-white powder | |

| Boiling Point | 400.1 °C at 760 mmHg | [5] |

| Density | 1.211 g/cm³ | [5] |

| IUPAC Name | 1-(2-hydroxyethyl)imidazolidin-2-one | [4] |

Biological Activity

The primary reported biological activity of this compound is its role as a dual inhibitor of heparanase and matrix metalloproteinase-9 (MMP-9).[3][6] This inhibitory action has significant implications for skin barrier function and health.[6]

Inhibition of Heparanase and MMP-9

Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate (B86663) chains of heparan sulfate proteoglycans (HSPGs), major components of the extracellular matrix (ECM) and basement membrane.[7] Matrix metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that degrades various components of the ECM, including type IV collagen, a key structural component of the basement membrane.[3]

The degradation of the basement membrane by heparanase and MMP-9 can compromise the structural integrity of the dermal-epidermal junction (DEJ) and impair the skin's barrier function.[6] HEI has been shown to inhibit both of these enzymes, thereby protecting the basement membrane from degradation.[3][6]

Improvement of Epidermal Barrier Function

The inhibition of heparanase and MMP-9 by HEI has been shown to improve the structure of the epidermal basement membrane and enhance the skin's barrier function.[6] In a study on UVB-induced damage in cultured human skin, HEI was found to inhibit damage to the basement membrane at the dermal-epidermal junction.[6] Furthermore, topical application of HEI has been shown to improve epidermal barrier function by increasing skin hydration and reducing transepidermal water loss (TEWL).[6]

Quantitative data from a clinical study on the effect of a topical formulation containing HEI on skin barrier function would be necessary to fully substantiate these claims, but such specific data for HEI alone is not currently available in the public domain.

Antimicrobial and Antifungal Activity

While some imidazolidinone derivatives have been reported to exhibit antimicrobial and antifungal activities, there is a lack of specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, for this compound in the available scientific literature.[5][8] General screening of N-substituted imidazolidinones has indicated potential for antimicrobial effects, but detailed studies on HEI are needed to confirm and quantify this activity.[9]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for the biological effects of this compound on skin health is through the inhibition of heparanase and MMP-9. The signaling pathway diagram below illustrates the proposed mechanism.

Caption: Proposed mechanism of action of this compound (HEI) in protecting the skin barrier.

Experimental Protocols

Detailed experimental protocols are crucial for the consistent evaluation of the biological activity of this compound. The following sections provide adaptable methodologies for key assays.

Synthesis of this compound

Several synthetic routes for this compound have been reported. A common method involves the reaction of N-(2-hydroxyethyl)ethylenediamine with a carbonyl source.[10][11]

Materials:

-

N-(2-hydroxyethyl)ethylenediamine

-

Carbon disulfide

-

Potassium hydroxide (B78521)

-

Di(4-fluorobenzyl)tin dichloride (as a catalyst, though not strictly required)[10]

Procedure:

-

Dissolve N-(2-hydroxyethyl)ethylenediamine in acetone and cool the solution to 0 °C with stirring.[10]

-

Slowly add carbon disulfide to the stirred solution and continue stirring for 30 minutes.[10]

-

Add a solution of potassium hydroxide dropwise and stir for an additional 30 minutes.[10]

-

If using a catalyst, add di(4-fluorobenzyl)tin dichloride in acetone and continue stirring for 3 hours.[10]

-

Remove the solvent by evaporation to obtain the crude product.[10]

-

Purify the product by recrystallization from acetone.[10]

Workflow Diagram:

Caption: General workflow for the synthesis of this compound.

Heparanase Inhibition Assay (Adapted General Protocol)

This protocol is a general method for assessing heparanase inhibition and can be adapted for testing HEI.[10][12]

Materials:

-

Recombinant human heparanase

-

Heparan sulfate (HS) substrate (e.g., biotinylated)

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)

-

This compound (HEI) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

HRP substrate (e.g., TMB)

-

Stop solution (e.g., 2 M H₂SO₄)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of HEI in the assay buffer.

-

In a 96-well plate, add the HEI dilutions. Include a vehicle control (solvent only) and a no-enzyme control.

-

Add the biotinylated heparan sulfate substrate to each well.

-

Initiate the reaction by adding recombinant heparanase to all wells except the no-enzyme control.

-

Incubate the plate at 37°C for 1-2 hours.

-

Stop the reaction by adding the stop solution.

-

Add streptavidin-HRP conjugate and incubate as per the manufacturer's instructions to detect the bound, undigested biotinylated HS.

-

Add the HRP substrate and incubate until color develops.

-

Stop the color development with the stop solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of inhibition for each HEI concentration and determine the IC50 value.

MMP-9 Inhibition Assay (Adapted General Protocol)

This is a general fluorometric protocol to screen for MMP-9 inhibitors.[11][13]

Materials:

-

Recombinant human active MMP-9

-

Fluorogenic MMP-9 substrate (e.g., a FRET-based peptide)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

This compound (HEI) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare serial dilutions of HEI in the assay buffer.

-

In a 96-well black plate, add the HEI dilutions. Include a vehicle control and a no-enzyme control.

-

Add active MMP-9 enzyme to all wells except the no-enzyme control and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.

-

Initiate the reaction by adding the fluorogenic MMP-9 substrate to all wells.

-

Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths.

-

Calculate the reaction rates from the linear portion of the fluorescence versus time curves.

-

Determine the percentage of inhibition for each HEI concentration and calculate the IC50 value.

Antimicrobial Susceptibility Testing - Minimum Inhibitory Concentration (MIC) Determination (Adaptable Protocol)

This is a standard broth microdilution protocol that can be used to determine the MIC of HEI against various microorganisms.[14]

Materials:

-

Bacterial or fungal strains of interest

-

Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound (HEI)

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of HEI in a suitable solvent and sterilize by filtration.

-

Perform serial two-fold dilutions of the HEI stock solution in the growth medium in a 96-well plate.

-

Prepare an inoculum of the test microorganism and adjust its concentration to a standard (e.g., 0.5 McFarland standard).

-

Inoculate each well of the microplate with the microbial suspension. Include a positive control (microorganism, no HEI) and a negative control (medium only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

-

Determine the MIC by visually inspecting for the lowest concentration of HEI that completely inhibits microbial growth or by measuring the optical density at 600 nm.

Conclusion

This compound demonstrates notable biological activity as a dual inhibitor of heparanase and MMP-9, which translates to a protective effect on the skin's basement membrane and an improvement in epidermal barrier function. While its potential as an antimicrobial or antifungal agent is suggested by the activity of related compounds, specific quantitative data for HEI is currently lacking in the scientific literature. The experimental protocols provided in this guide offer a framework for researchers to further investigate and quantify the biological activities of this promising compound. Future studies should focus on determining the IC50 values for enzyme inhibition and the MIC values against a panel of relevant microorganisms to fully elucidate the therapeutic potential of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Buy this compound | 3699-54-5 [smolecule.com]

- 3. home.sandiego.edu [home.sandiego.edu]

- 4. mdpi.com [mdpi.com]

- 5. Microbiological Evaluation of 4-substituted-imidazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. Discovery and development of small-molecule heparanase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. bioassaysys.com [bioassaysys.com]

- 14. This compound [webbook.nist.gov]

1-(2-Hydroxyethyl)-2-imidazolidinone: A Comprehensive Technical Guide for Chemical Intermediates in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core characteristics, synthesis, and applications of 1-(2-Hydroxyethyl)-2-imidazolidinone (HEI) as a versatile chemical intermediate. With a focus on its role in the development of novel therapeutics and advanced materials, this document provides a consolidated resource of its chemical and physical properties, detailed experimental insights, and its biological significance.

Core Chemical and Physical Properties

This compound, with the CAS number 3699-54-5, is a heterocyclic organic compound.[1] It possesses a stable five-membered ring structure containing two nitrogen atoms, with a hydroxyethyl (B10761427) group attached to one of the nitrogens. This unique combination of a urea (B33335) moiety within a cyclic system and a primary alcohol functional group makes it a valuable building block in organic synthesis.[2][3][4]

The key physicochemical properties of HEI are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀N₂O₂ | [2][5][6][7] |

| Molecular Weight | 130.15 g/mol | [5] |

| CAS Number | 3699-54-5 | [2][5][6][7] |

| Appearance | Off-white powder or colorless liquid | [8] |

| Melting Point | 46-49 °C | |

| Boiling Point | 185 °C at 3.5 mmHg | [5] |

| Density | 1.19 g/mL at 25 °C | |

| Water Solubility | 982 g/L at 20 °C | |

| Refractive Index (n20/D) | 1.466 (for 75% solution in water) | [9] |

Synthesis of this compound: Experimental Protocols

The synthesis of HEI can be achieved through several pathways, primarily involving the cyclization of linear precursors. Below are detailed methodologies for key synthetic routes.

Synthesis from N-(2-hydroxyethyl)ethylene diamine and Carbon Dioxide

This method involves the direct carbonation and cyclization of N-(2-hydroxyethyl)ethylene diamine.

Experimental Protocol:

A 20% aqueous solution of N-(2-hydroxyethyl)ethylene diamine is prepared in the form of its carbonate salt. This solution is then heated in a sealed autoclave at 175°C for 5 hours, with the pressure maintained at 32.4 barg (470 psig).[5] The reaction proceeds via an intramolecular cyclization to yield this compound. Purification of the product can be achieved through vacuum distillation or recrystallization.[10]

Reaction Scheme: Synthesis from N-(2-hydroxyethyl)ethylene diamine

Caption: Synthesis of HEI from N-(2-hydroxyethyl)ethylene diamine and CO2.

Synthesis from Monoethanolamine and Carbon Dioxide

This process utilizes readily available starting materials and proceeds through the in-situ formation of carbamate (B1207046) intermediates.

Experimental Protocol:

Monoethanolamine is charged into a high-pressure reactor. The reactor is then pressurized with carbon dioxide. The reaction mixture is heated to a temperature between 160°C and 250°C, with a preferred temperature of around 180°C.[5] The pressure is maintained in the range of 20 to 100 barg.[11] The reaction is catalyzed by a base, such as potassium or sodium carbonate, typically used at a concentration of 0.5% to 30% by weight of the reactants.[5] The reaction can be carried out neat or in a suitable polar solvent.[5] The formation of N-(2-hydroxyethyl)-2-imidazolidinone occurs over a period of 10 minutes to 200 hours, depending on the specific conditions.[10] The product can be purified by vacuum distillation or recrystallization.[10]

Experimental Workflow: Synthesis from Monoethanolamine

Caption: Workflow for the synthesis of HEI from monoethanolamine.

Spectroscopic Data for Structural Characterization

Accurate characterization of this compound is crucial for its use as a chemical intermediate. The following table summarizes key spectroscopic data.

| Spectroscopic Technique | Key Features and Assignments | Source |

| ¹H NMR | Data available, specific shifts depend on solvent. | [9][12] |

| ¹³C NMR | Data available, specific shifts depend on solvent. | [9] |

| FTIR (cm⁻¹) | A broad absorption band around 3241 cm⁻¹ (O-H and N-H stretching), and prominent bands at 1508 cm⁻¹ (C=S stretching in the thione analog, indicative of the urea C=O region), and around 1312, 1257, and 1061 cm⁻¹ (C-N and C-O stretching). | [8] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 130. A detailed fragmentation pattern is available in the NIST WebBook. | [2][6] |

Applications as a Chemical Intermediate

The bifunctional nature of this compound, possessing both a reactive hydroxyl group and a stable cyclic urea core, makes it a valuable intermediate in the synthesis of a wide range of more complex molecules.[2][3][4][8]

Synthesis of Pharmaceutical Ingredients

HEI serves as a crucial starting material or building block in the synthesis of high-value pharmaceutical compounds.

-

HIV-1 Integrase Inhibitors: It is used as a reagent in the synthesis of certain inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.

-

MDM2-p53 Protein-Protein Interaction Inhibitors: HEI is a reactant for the synthesis of inhibitors that target the interaction between MDM2 and the p53 tumor suppressor protein, a promising strategy in cancer therapy.

Polymer and Materials Science

The hydroxyl group of HEI can readily react with isocyanates, making it a useful monomer or chain extender in the synthesis of polyurethanes. Its incorporation into polymer backbones can enhance properties such as adhesion and thermal stability. It also finds application in the formulation of adhesives and coatings.[4][8]

Biological Activity and Signaling Pathway Inhibition

Recent studies have highlighted the biological activity of this compound, particularly its role as an inhibitor of enzymes involved in extracellular matrix (ECM) degradation.

HEI has been identified as an inhibitor of both heparanase (HPSE) and matrix metalloproteinase-9 (MMP-9).[8] These enzymes play critical roles in the breakdown of the ECM, a process that is integral to both normal physiological events and pathological conditions such as tumor cell invasion and inflammation.[13][14][15]

Heparanase degrades heparan sulfate (B86663) proteoglycans, major components of the ECM and basement membranes.[15][16] This degradation releases growth factors and other signaling molecules stored in the ECM, and also facilitates cell migration.[15] MMP-9, a gelatinase, is responsible for degrading type IV collagen, a key component of basement membranes.[14] The coordinated action of heparanase and MMP-9 is crucial for the remodeling of the ECM.[13][15][17]

By inhibiting both heparanase and MMP-9, this compound can effectively attenuate the degradation of the extracellular matrix. This mechanism of action suggests its potential therapeutic utility in conditions characterized by excessive ECM breakdown.

Signaling Pathway: Inhibition of ECM Degradation by HEI

Caption: HEI inhibits heparanase and MMP-9, preventing ECM degradation.

Conclusion

This compound is a chemical intermediate of significant interest due to its versatile reactivity and emerging biological activities. Its established role in the synthesis of complex organic molecules, coupled with its potential as an inhibitor of key enzymes in ECM remodeling, positions it as a valuable tool for researchers in drug discovery, medicinal chemistry, and materials science. This guide provides a foundational understanding of its properties and applications, intended to facilitate further research and development efforts.

References

- 1. Hydroxyethyl imidazolidinone | C5H10N2O2 | CID 77290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. nbinno.com [nbinno.com]

- 5. EP0496168A1 - Process for the production of N-(2-hydroxyethyl)-2-imidazolidinone - Google Patents [patents.google.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. mdpi.com [mdpi.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. Evaluation of heparanase and matrix metalloproteinase-9 in patients with cutaneous malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Agonist-Biased Signaling via Matrix Metalloproteinase-9 Promotes Extracellular Matrix Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Heparanase: A Multitasking Protein Involved in Extracellular Matrix (ECM) Remodeling and Intracellular Events - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular behavior adapts to context: heparanase functions as an extracellular matrix-degrading enzyme or as a T cell adhesion molecule, depending on the local pH - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Unveiling the Potential of 1-(2-Hydroxyethyl)-2-imidazolidinone: A Technical Guide for Researchers

An In-depth Exploration of the Synthesis, Biological Activity, and Research Applications of a Versatile Imidazolidinone Derivative for Drug Discovery and Development Professionals.

Introduction

1-(2-Hydroxyethyl)-2-imidazolidinone (HEI) is a heterocyclic organic compound that is gaining traction in the scientific community for its diverse potential research applications. This technical guide provides a comprehensive overview of HEI, focusing on its synthesis, its emerging role as a dual enzyme inhibitor with significant implications for dermatological research, and its utility as a versatile chemical intermediate in the synthesis of other bioactive molecules. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by consolidating key data, outlining detailed experimental protocols, and visualizing complex biological and chemical processes.

Physicochemical Properties and Synthesis

HEI is a stable compound with properties that make it an attractive scaffold for further chemical modifications. A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| CAS Number | 3699-54-5 | [1] |

| Molecular Formula | C₅H₁₀N₂O₂ | [1] |

| Molecular Weight | 130.15 g/mol | [1] |

| Appearance | Off-white powder or colorless liquid | [2] |

| Boiling Point | 400.1 °C at 760 mmHg | [2] |

| Density | 1.19 - 1.211 g/cm³ at 25 °C | [2] |

| Refractive Index | n20/D 1.466 |

Synthesis of this compound